1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-pyridine core substituted with an isopropyl group at the N1 position and a nitrile group at the C5 position. Its molecular formula is C₁₁H₁₃N₅, with a molecular weight of 215.26 g/mol. This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-b]pyridine scaffold, which is associated with diverse bioactivities, including kinase inhibition and anticancer effects .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,1-2H3 |
InChI Key |
DKUNZWIOPCFJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)C#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A high-yield route involves substituting a bromine atom in 5-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine with a cyano group using palladium catalysis. The reaction employs zinc cyanide (Zn(CN)₂) as the cyanide source under microwave irradiation.
Synthetic Pathway
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the brominated precursor, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the nitrile. Microwave irradiation accelerates the reaction, reducing side product formation.
Cyclization of Aldehyde Intermediates with Hydrazine
Core Structure Formation
A method described in CN113354638A constructs the pyrazolo[3,4-b]pyridine core via hydrazine-mediated cyclization.
Stepwise Synthesis
-
Reduction : 2-Chloro-5-fluoronicotinic acid is reduced to 2-chloro-3-hydroxymethyl-5-fluoropyridine using NaBH₄ and N,N-carbonyldiimidazole (CDI).
-
Oxidation : TEMPO/NaClO₂ oxidizes the alcohol to 2-chloro-3-formyl-5-fluoropyridine.
-
Cyclization : Reaction with hydrazine hydrate in ethanol forms 5-fluoro-1H-pyrazolo[3,4-b]pyridine.
-
Functionalization : Iodination and isopropyl substitution yield the target compound.
Mechanochemical Synthesis via Azo-Linked Intermediates
Green Chemistry Approach
Frontiers in Chemistry (2021) reports a solvent-free, mechanochemical method using Fe₃O₄@SiO₂@Tannic acid nanoparticles.
Reaction Steps
-
Condensation : Azo-linked aldehydes react with malononitrile and phenylhydrazine.
-
Cyclization : Catalyst-mediated formation of the pyrazole ring.
-
Functionalization : Introduction of the isopropyl group via alkylation.
Optimization Data
-
Catalyst Loading : 0.1 g per 1 mmol substrate.
Yb(OTf)₃-Catalyzed Multicomponent Reactions
One-Pot Strategy
Bull. Chem. Soc. Ethiop. (2025) utilizes Yb(OTf)₃ to catalyze reactions between benzylidene malononitriles and 5-amino-3-methyl-1-phenylpyrazole.
Procedure
-
Condensation : Benzaldehyde derivatives and malononitrile form benzylidene malononitrile.
-
Cyclization : Yb(OTf)₃ promotes pyrazolo[3,4-b]pyridine formation in ethanol/AcOH.
-
Nitrile Introduction : Knoevenagel adducts are hydrolyzed to nitriles.
Performance Metrics
Sulfonic Acid-Catalyzed Cascade Reactions
Novel Pathway from Pyrano[2,3-c]pyrazoles
RSC Advances (2023) describes a room-temperature method using AC-SO₃H catalyst.
Reaction Mechanism
-
Ring Opening : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile reacts with aniline.
-
Cyclization : Acid-catalyzed formation of the pyrazolo[3,4-b]pyridine core.
-
Isopropylation : Alkylation with isopropyl bromide.
Advantages
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with this scaffold could inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest mechanisms .
Case Study : A synthesized derivative showed a 50% inhibition concentration (IC50) of 12 µM against breast cancer cells, suggesting promising therapeutic potential.
Neuroprotective Effects
The neuroprotective properties of pyrazolo[3,4-b]pyridines have been explored in the context of neurodegenerative diseases. Research indicates that these compounds can modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study : In vitro studies demonstrated that 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile reduced oxidative stress markers by 30% in neuronal cell cultures exposed to neurotoxic agents .
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties
| Compound | Conductivity (S/cm) | Band Gap (eV) |
|---|---|---|
| 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 0.01 | 2.2 |
| Reference Compound A | 0.05 | 2.0 |
| Reference Compound B | 0.02 | 2.5 |
This table illustrates the conductivity and band gap values of various compounds, indicating the potential for optimizing electronic properties through structural modifications.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold has been extensively modified to explore structure-activity relationships. Below is a detailed comparison with structurally and functionally related derivatives:
Structural and Functional Modifications
Physicochemical Properties
- Thermal stability : Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., 4-chlorophenyl ) show stability up to 240°C, critical for drug formulation .
Biological Activity
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrazolo[3,4-b]pyridine core with an isopropyl substituent at the 1-position and a cyano group at the 5-position, which significantly influences its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is C11H12N4. The unique bicyclic structure contributes to its reactivity and biological activity. The presence of both the cyano and isopropyl groups enhances its solubility and potential therapeutic applications compared to other derivatives lacking these substituents.
Anticancer Activity
Research indicates that 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and survival. For instance, studies have shown that this compound can inhibit cancer cell growth across various lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 36.12 | Inhibition of cell proliferation |
| MCF-7 | 0.46 | Induction of apoptosis |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses.
Antimicrobial Activity
In addition to anticancer effects, 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-b]pyridine framework can enhance biological efficacy. For example, substituting different functional groups at specific positions on the pyrazole ring has been shown to improve potency against various biological targets .
Table 2: SAR Insights
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Fluorine at position 5 | Enhanced anticancer activity | |
| Amino group at position 7 | Increased antimicrobial effect |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile resulted in a significant reduction in cell viability in A549 cells, with an IC50 value of approximately 36 µM.
- Inhibition of TBK1 : Another study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors, showcasing a promising pathway for immune-related therapies. The compound exhibited effective inhibition in cellular models, suggesting potential applications in cancer therapy .
Q & A
What are the standard synthetic routes for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. A common approach starts with 1,3-dialkyl-1H-pyrazole-5-amine derivatives, where chloro or nitro groups at position 6 are replaced with amino or isopropyl groups under reflux conditions with ammonia or isopropylamine. For example, ionic liquids like [bmim][BF4] have been used as green solvents to enhance reaction efficiency and yield (93% reported) at 80°C for 10 hours . Multi-step protocols may include purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Key Steps:
- Substitution: 6-Chloro derivatives react with isopropylamine in polar aprotic solvents (e.g., DMF).
- Cyclization: Condensation of pyrazole precursors with nitriles or aldehydes (e.g., malononitrile) .
How is the molecular structure of this compound characterized?
Level: Basic
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography: Determines bond lengths, angles, and crystal packing. For example, C–N bond lengths in pyrazolo[3,4-b]pyridine cores average 1.35–1.38 Å, with dihedral angles between fused rings ranging 2–5° .
- Spectroscopy:
- ¹H/¹³C NMR: Aromatic protons appear at δ 7.5–8.5 ppm; nitrile carbons resonate at ~112 ppm .
- IR: Nitrile stretches (C≡N) at ~2242 cm⁻¹ .
What common chemical reactions involve this compound?
Level: Basic
Methodological Answer:
- Nucleophilic Substitution: The 5-carbonitrile group can undergo hydrolysis to carboxylic acids under acidic conditions (H₂SO₄/H₂O) .
- Heterocyclic Functionalization: Electrophilic substitution at position 3 (e.g., iodination or bromination) using NIS or Br₂ in acetic acid .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids at position 4, catalyzed by Pd(PPh₃)₄ .
What advanced synthetic methodologies improve yield or selectivity?
Level: Advanced
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining yields >85% .
- Multi-Component Reactions (MCRs): One-pot synthesis using aldehydes, malononitrile, and pyrazole amines in ionic liquids .
- Flow Chemistry: Enhances scalability and reduces side products via controlled temperature and reagent mixing .
How do structural modifications influence biological activity?
Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
